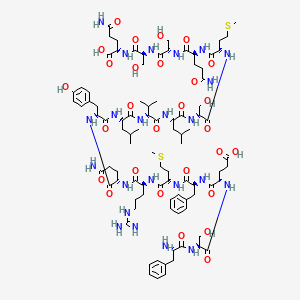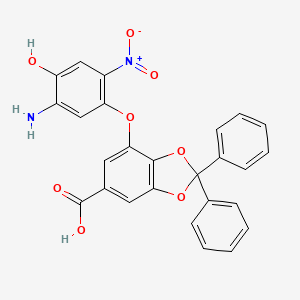
NocII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NocII is an orphan neuropeptide, which means it is a peptide that does not have a well-defined receptor. It is derived from the precursor protein pronociceptin and is known to stimulate locomotion in mice . The molecular formula of this compound is C92H141N23O28S2, and it has a molecular weight of 2081.4 .
Mechanism of Action
Target of Action
NocII is an orphan neuropeptide that is derived from the precursor pronociceptin, which is immediately downstream of nociceptin . Nociceptin is the endogenous ligand for the nociceptin receptor (NOP, ORL-1), and it acts as a potent anti-analgesic . This compound, along with another peptide nocistatin, inhibits the function of the N/OFQ receptor .
Mode of Action
It is known to stimulate locomotion in mice . This stimulation is thought to occur possibly through a novel specific receptor . The interaction of this compound with this receptor and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given its relationship with nociceptin and the nop receptor, it is likely that this compound may influence pathways related to pain sensation and fear learning
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug research as it helps in understanding how the drug is processed in the body . It would be beneficial to study these properties of this compound to understand its bioavailability and its potential as a therapeutic agent.
Result of Action
The administration of this compound has been shown to increase locomotion in mice . Unlike nociceptin, which stimulates both the horizontal and vertical (rearing) components of locomotion, this compound affects only the horizontal component . The molecular and cellular effects of this compound’s action are yet to be fully understood.
Preparation Methods
The preparation of NocII involves synthetic routes that typically include the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds
Chemical Reactions Analysis
NocII, being a peptide, can undergo various chemical reactions typical of peptides. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues back to methionine.
Substitution: this compound can undergo substitution reactions where specific amino acids in the peptide sequence are replaced with other amino acids to study structure-activity relationships.
Hydrolysis: This compound can be hydrolyzed by proteolytic enzymes, breaking down the peptide into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and proteolytic enzymes like trypsin for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
NocII has several scientific research applications, particularly in the fields of neuroscience and pharmacology. Some of its applications include:
Comparison with Similar Compounds
NocII is similar to other neuropeptides derived from pronociceptin, such as nociceptin and NocIII. this compound is unique in its ability to stimulate locomotion in mice, which distinguishes it from other related peptides . Similar compounds include:
Nociceptin: Another neuropeptide derived from pronociceptin, known to modulate pain and stress responses.
NocIII: A related peptide with similar biological activity but different effects on behavior.
This compound’s uniqueness lies in its specific sequence and its ability to stimulate locomotion, which makes it a valuable tool for studying the role of neuropeptides in behavior and neurological disorders .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKKOTLGXBHLAB-XVHSACDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N23O28S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2081.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of NocII compared to nociceptin, and what is the proposed mechanism?
A1: While both this compound and nociceptin originate from the same precursor protein, they exhibit distinct biological activities. Nociceptin, the natural agonist of the ORL1 receptor, stimulates both horizontal and vertical (rearing) locomotor activity in mice. [, ] In contrast, this compound specifically enhances horizontal locomotion without affecting rearing. [, ] This suggests that this compound does not activate the ORL1 receptor like nociceptin. Further research indicates that this compound's motor-stimulating effects are likely mediated by the dopaminergic system, as dopamine receptor antagonists (SCH 23390 and haloperidol) effectively block its action. [, ]
Q2: How does this compound influence pain perception in mice compared to nociceptin?
A2: Nociceptin induces hyperalgesia and allodynia, essentially increasing sensitivity to pain. [, ] this compound, on the other hand, demonstrates a more specific effect on pain perception. It only shortens the latency to lick paws in the hot plate test (55°C) without impacting other pain response measures like tail flick or formalin tests. [, ] This distinct profile suggests that this compound and nociceptin utilize different pathways to modulate pain perception.
Q3: What is the significance of the different effects observed between this compound and NocIII?
A3: this compound and NocIII represent two potential cleavage products from the pronociceptin precursor. Studies show that only this compound stimulates locomotor activity and alters pain response in the hot plate test. [] NocIII, which includes an additional three arginine residues, does not elicit these effects. [] This finding implies that the specific amino acid sequence of this compound is crucial for its biological activity and that the cleavage of pronociceptin likely results in the production of the active this compound peptide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)
![(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol](/img/structure/B561473.png)

![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate](/img/structure/B561477.png)


![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)
